molecular formula C8H12N2O3 B13733032 (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione

Cat. No.: B13733032
M. Wt: 184.19 g/mol
InChI Key: FBZCNJRAHYSWIQ-YFKPBYRVSA-N
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Description

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione (CAS# 193686-32-7) is a chiral piperazine-2,5-dione derivative with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. This compound is part of the diketopiperazine (DKP) scaffold, a class of cyclic dipeptides known for their conformational rigidity and enhanced resistance to enzymatic degradation compared to their linear counterparts . These properties make the DKP core a valuable privileged structure in medicinal chemistry for interacting with diverse biological targets. Recent research into structurally related piperazine-2,5-diones highlights their significant potential as Chemical Permeation Enhancers (CPEs) for transdermal drug delivery . Studies show that such compounds can effectively facilitate the skin permeation of model drugs like theophylline, with some analogs demonstrating a substantial increase in permeated drug amount in the initial hours after application . The mechanism of action is believed to involve the modification of the skin's stratum corneum barrier, potentially through the disruption of intermolecular hydrogen bonds among its lipid components, thereby improving drug flux . Furthermore, piperazine-2,5-dione derivatives are investigated for their broader pharmacological profiles, including anticancer activities . The incorporation of an acetyl group can influence the molecule's overall lipophilicity, a key parameter often correlated with improved biological activity and cell membrane permeability for this compound class . This product is intended for research purposes only, specifically for use in pharmaceutical development, drug delivery optimization, and as a building block in synthetic chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C8H12N2O3/c1-5-8(13)10(6(2)11)4-7(12)9(5)3/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

FBZCNJRAHYSWIQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)N(CC(=O)N1C)C(=O)C

Canonical SMILES

CC1C(=O)N(CC(=O)N1C)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of N-Acetylated Dipeptides

A common approach involves preparing an N-acetylated dipeptide precursor bearing the desired methyl substitutions, followed by cyclization to form the diketopiperazine ring.

  • Starting Materials: N-Acetylated amino acids such as N-acetyl-L-alanine derivatives.
  • Cyclization Conditions: Heating under reflux in aprotic solvents like toluene or acetonitrile, often in the presence of catalytic bases such as triethylamine.
  • Outcome: Intramolecular condensation yields the piperazine-2,5-dione ring with retention of stereochemistry at the 3-position.

One-Pot Asymmetric Synthesis via α-Bromo Tertiary Amides

An advanced and efficient method for asymmetric DKP synthesis is the nucleophilic substitution-cyclization of α-bromo tertiary amides derived from L-amino acids.

  • Procedure:
    • React L-amino acid-derived α-bromo tertiary acetamides with primary aliphatic amines.
    • This substitution is followed by spontaneous cyclization to form tetrasubstituted 2,5-diketopiperazines with high diastereoselectivity.
  • Conditions: Room temperature stirring in acetonitrile with bases like diisopropylethylamine (DIEA) and additives such as tetrabutylammonium iodide (TBAI).
  • Advantages: High yields (51–88%) and excellent diastereomeric ratios (up to 99:1) are reported.
Parameter Value
Typical Yield 51–88%
Diastereomeric Ratio (dr) Up to 99:1
Reaction Time ~48 hours
Solvent Acetonitrile (CH3CN)
Base Diisopropylethylamine (DIEA)

This method is versatile and can be adapted for various amine nucleophiles, facilitating the preparation of (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione analogs with high stereochemical control.

Aldol Condensation Route via 1,4-Diacetylpiperazine-2,5-dione

Another synthetic route involves the aldol condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes or ketones under basic conditions.

  • Starting Material: 1,4-Diacetylpiperazine-2,5-dione, which can be synthesized from glycine anhydride.
  • Reaction Conditions: Use of bases such as triethylamine, potassium tert-butoxide, or cesium carbonate in solvents like acetonitrile or THF.
  • Process: The condensation introduces substituents at the 3- and 4-positions, including methyl groups, followed by cyclization.
  • Applications: This method allows the introduction of diverse substituents and has been optimized for aromatic and aliphatic aldehydes, potentially applicable for the targeted compound synthesis.

Multi-Step Synthetic Sequences Involving Functional Group Transformations

Patent literature describes multi-step sequences involving:

  • Conversion of hydroxyl groups to chloro groups via thionyl chloride.
  • Subsequent substitution with nucleophiles such as thioacetic acid.
  • Oxidation with hydrogen peroxide.
  • Chlorination with phosphorus pentachloride.
  • Final cyclization and reduction steps using agents like lithium aluminum hydride.

These steps are performed in polar aprotic solvents (e.g., methylene chloride, dimethylformamide, tetrahydrofuran) under controlled temperatures and times to yield substituted piperazine-2,5-diones with precise functionalization.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of N-acetylated dipeptides Straightforward, classical approach Well-established, moderate yield Requires pure dipeptide precursors
α-Bromo tertiary amide substitution-cyclization One-pot, asymmetric, high stereoselectivity High yield, excellent diastereoselectivity Longer reaction times (~48 h)
Aldol condensation with (Ac)2DKP Allows diverse substitution patterns Simple starting materials, mild conditions Limited to certain aldehydes/ketones
Multi-step functional group transformations Enables complex functionalization Versatile, adaptable to various derivatives Multi-step, requires careful control

Analytical Techniques for Characterization

Characterization of (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione typically involves:

Summary and Recommendations

The preparation of (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione is effectively achieved via asymmetric nucleophilic substitution of α-bromo tertiary amides followed by spontaneous cyclization, offering high stereoselectivity and yield. Alternative methods such as aldol condensation of 1,4-diacetylpiperazine-2,5-dione and classical cyclization of dipeptides provide complementary routes depending on available starting materials and desired functionalization.

For researchers aiming to synthesize this compound with high enantiopurity and yield, the α-bromo tertiary amide substitution-cyclization method is recommended. Optimization of reaction conditions, including choice of amine nucleophile, base, solvent, and temperature, can further enhance outcomes.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione exhibits potential therapeutic activity. Its unique structure allows it to interact with biological targets effectively.

  • Antimicrobial Activity : Studies have shown significant antimicrobial effects against various bacterial strains. For instance, it has been reported to inhibit the growth of Bacillus subtilis at concentrations as low as 50 µg/mL .
  • Enzyme Inhibition : The compound may selectively inhibit certain cytochrome P450 enzymes involved in drug metabolism, which can be beneficial in pharmacokinetic studies.
  • Neurotransmitter Interaction : Preliminary studies suggest that it may affect neurotransmitter systems linked to mood regulation and anxiety disorders.

Biological Applications

Biological Activity Overview
The biological activity of (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione is attributed to its ability to bind to specific molecular targets within cells.

Table 1: Biological Activities of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione

Activity TypeDescriptionReference
AntimicrobialEffective against Bacillus subtilis
Enzyme InhibitionSelective inhibition of cytochrome P450 enzymes
NeurotransmitterPotential effects on mood and anxiety

Industrial Applications

Synthesis and Catalysis
In industrial settings, (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione serves as a building block for synthesizing more complex molecules. Its role as a catalyst in various chemical reactions has been explored extensively.

  • Chemical Reactions : The compound can undergo oxidation and reduction reactions, making it versatile for synthetic applications.

Table 2: Chemical Reactions Involving (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione

Reaction TypeDescriptionProducts
OxidationConverts to hydroxylated derivativesHydroxylated products
ReductionForms functionalized derivativesVarious derivatives
SubstitutionIntroduces different substituents into the piperazine ringSubstituted derivatives

Case Studies

Several notable case studies highlight the compound's efficacy and application in various fields:

  • Antimicrobial Efficacy Study : A study demonstrated that (3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione significantly inhibited bacterial growth at minimal concentrations.
  • Pharmacological Studies : In vitro assays indicated that the compound may exhibit anxiolytic effects comparable to established medications in animal models.
  • Enzyme Interaction Research : Investigations revealed that while it does not inhibit major cytochrome P450 isoforms directly involved in drug metabolism, it could modulate the activity of other less-characterized enzymes.

Mechanism of Action

The mechanism of action of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione, highlighting substituent differences and their implications:

Compound Name Substituents Key Features Reference
(3S)-3-methylpiperazine-2,5-dione 3-methyl Simplest analog; lacks acetyl and 4-methyl groups. Synthesized via cyclocondensation of L-alanine derivatives .
(3S,6S)-3,6-dimethylpiperazine-2,5-dione 3-methyl, 6-methyl Symmetric dimethylation; synthesized using methyl L-alaninate. Demonstrates stereochemical influence on crystallization .
(6S)-3,3,6-trimethylpiperazine-2,5-dione 3,3-dimethyl, 6-methyl Steric hindrance at C3; synthesized from 2-methylalanine derivatives. Used in polymer studies .
3,6-Bis(3'-indolyl)-1,4-dimethylpiperazine-2,5-dione 1,4-dimethyl; 3,6-indolyl substituents Bulky indole groups enhance π-π interactions. Exhibits antifungal activity .
(3S,6S)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione 4-hydroxybenzyl, methylthio groups Polar substituents improve solubility; antimicrobial properties noted .
1,4-Dimethylpiperazine-2,3-dione 1,4-dimethyl; ketones at 2,3 Different ketone positions alter hydrogen-bonding networks in crystals .

Key Observations :

  • Substituent Position : Methyl groups at C3 and C4 (as in the target compound) introduce steric effects that may restrict ring puckering compared to C3,6-dimethyl analogs .
  • Acetyl vs. Methyl Groups: The N1-acetyl group in the target compound likely increases lipophilicity (logP) compared to non-acetylated DKPs, impacting membrane permeability .
  • Functional Groups : Indolyl or hydroxybenzyl substituents (e.g., in ) enhance bioactivity but reduce solubility due to hydrophobic interactions .

Physicochemical Properties

Physicochemical descriptors for DKPs (lipophilicity, polar surface area, molar volume) are critical for structure-activity relationships:

Property (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione (Predicted) (3S,6S)-3,6-dimethylpiperazine-2,5-dione 3,6-Bis(indolyl) Derivatives
LogP ~0.5 (moderate lipophilicity) -0.2 (hydrophilic) 2.1 (highly lipophilic)
Polar Surface Area 60 Ų 58 Ų 90 Ų
Molar Volume 150 cm³/mol 140 cm³/mol 300 cm³/mol

Notes:

  • Bulky indolyl substituents raise molar volume, limiting diffusion through biological membranes .

Stereochemical Considerations

Stereochemistry significantly impacts DKP bioactivity and crystallization:

  • (3S,6S) vs. (3S,6R) Configurations: Compounds like (3S,6S)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione exhibit distinct NOESY correlations and antimicrobial activity compared to their (3S,6R) isomers .
  • Crystal Packing : (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione adopts a "C"-shaped conformation in solids, stabilized by hydrogen bonds .

Implications for Target Compound : The (3S) configuration and 3,4-dimethyl substitution may favor specific crystal packing or receptor binding, though experimental data are needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione, and how can reaction conditions be optimized for higher enantiomeric excess?

  • Methodological Answer : The synthesis typically involves enantioselective methods such as chiral auxiliary-assisted cyclization or catalytic asymmetric catalysis. For example, details the use of chiral benzyl groups to control stereochemistry, achieving yields >80% and purity >98% via LC-MS. Key parameters include solvent choice (e.g., CH₂Cl₂/MeOH mixtures), temperature control (reflux for cyclization), and catalyst loading. Optimization can be guided by monitoring enantiomeric excess (ee) via CSP-HPLC, as demonstrated for similar diones .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione?

  • Methodological Answer :

  • ATR-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches) .
  • 1H/13C NMR : Assigns stereochemistry using coupling constants (e.g., axial/equatorial protons) and diastereotopic splitting patterns. For example, reports δ 4.2–4.5 ppm for α-protons near the acetyl group .
  • LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>98%) .
  • Polarimetry : Measures optical rotation (e.g., α = +1.4° in MeOH) to verify enantiopurity .

Advanced Research Questions

Q. How do structural modifications at the acetyl and methyl groups influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : Systematic SAR studies can compare derivatives like 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione (). For example:

  • Solubility : Introducing polar groups (e.g., -OH) increases aqueous solubility, while lipophilic substituents enhance membrane permeability.
  • Reactivity : Electron-withdrawing groups (e.g., -F) on the benzyl ring accelerate nucleophilic attack at the dione carbonyl, as shown in ring-opening reactions .
  • Thermal Stability : DSC/TGA analysis (e.g., melting points >180°C for fluorinated analogs) correlates with crystallinity and intermolecular interactions .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis, particularly in biomimetic epoxidation?

  • Methodological Answer : highlights its use as a chiral catalyst in biomimetic epoxidation. The dione’s rigid piperazine backbone stabilizes transition states via hydrogen bonding (N-H···O interactions). Kinetic studies (e.g., monitoring epoxide yield via GC-MS) and DFT calculations can elucidate enantioselectivity. For example, diisobutyl-substituted diones show higher ee (>90%) due to steric shielding of one face .

Q. How can contradictions in bioactivity data from different antibacterial assays be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, reports MIC variations against S. aureus due to:

  • pH Sensitivity : Protonation of the dione’s NH group at physiological pH alters membrane penetration.
  • Redox Interference : Diones may quench DPPH radicals, confounding antioxidant activity assays. Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill curves) are recommended .

Q. What methodologies are used to assess environmental persistence and degradation pathways of this compound?

  • Methodological Answer : outlines a framework for environmental studies:

  • Fate Analysis : Use HPLC-UV or LC-MS/MS to track degradation in simulated sunlight (UV irradiation) or microbial-rich media.
  • Metabolite Identification : HRMS/MS detects transformation products (e.g., hydrolyzed diones or acetylated byproducts).
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests evaluate acute/chronic toxicity .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) reveal:

  • Acidic/alkaline conditions : Hydrolysis of the acetyl group occurs at pH <3 or >10, monitored via NMR peak disappearance at δ 2.1 ppm (CH₃CO).
  • Thermal Degradation : TGA shows decomposition >200°C, but storage at 4°C (as per ) preserves integrity for >6 months.
  • Light Sensitivity : UV-Vis spectroscopy detects photooxidation (λmax shifts) in clear vs. amber vials .

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